Dolastatina 10

Descripción general

Descripción

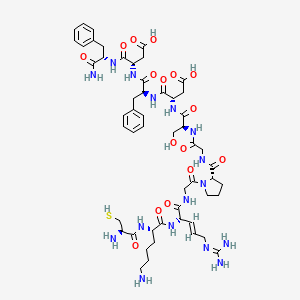

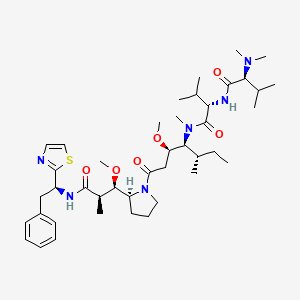

La Dolastatina 10 es un potente pentapéptido derivado de mar aislado del molusco del Océano Índico Dolabella auricularia. Contiene tres residuos de aminoácidos únicos y ha mostrado una significativa actividad antitumoral. La this compound puede inducir eficazmente la apoptosis en diversas células tumorales a concentraciones nanomolares y se ha desarrollado en fármacos comerciales para tratar linfomas específicos .

Aplicaciones Científicas De Investigación

La Dolastatina 10 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La Dolastatina 10 ejerce sus efectos al unirse a la tubulina, una proteína involucrada en la formación de microtúbulos. Esta unión inhibe el ensamblaje de microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis. Los objetivos moleculares incluyen la subunidad β-tubulina, y las vías involucradas están relacionadas con la interrupción de la dinámica de los microtúbulos y la inducción de la señalización apoptótica .

Compuestos similares:

Dolastatina 15: Otro péptido derivado de mar con similar actividad antitumoral pero menos potencia en comparación con la this compound.

Auristatinas: Derivados sintéticos de this compound con diferentes potencias y aplicaciones en la terapia del cáncer.

Vinblastina: Un inhibidor de microtúbulos con un mecanismo de acción diferente pero aplicaciones terapéuticas similares.

Paclitaxel: Otro agente estabilizador de microtúbulos utilizado en el tratamiento del cáncer.

Singularidad: La this compound es única debido a su alta potencia a concentraciones nanomolares y su capacidad para inducir la apoptosis en una amplia gama de células tumorales. Sus derivados, como las auristatinas, se han incorporado con éxito a los ADC, mejorando su potencial terapéutico .

Análisis Bioquímico

Biochemical Properties

Dolastatin 10 interacts with tubulin, a globular protein that is a key component of the cytoskeleton . It inhibits tubulin polymerization and the binding of vinblastine, maytansine, and vincristine to tubulin . This interaction with tubulin is crucial for its role in biochemical reactions.

Cellular Effects

Dolastatin 10 has significant effects on various types of cells. It can effectively induce apoptosis of lung cancer cells and other tumor cells at nanomolar concentration . It has been shown to be highly lethal to common tumor cells, such as L1210 leukemia cells, small cell lung cancer NCI-H69 cells, and human prostate cancer DU-145 cells .

Molecular Mechanism

The mechanism of action of Dolastatin 10 involves its interaction with tubulin . It inhibits tubulin polymerization and tubulin-dependent GTP hydrolysis and the binding of vinblastine, maytansine, and vincristine to tubulin . This interaction with tubulin is crucial for its antitumor activity.

Temporal Effects in Laboratory Settings

The effects of Dolastatin 10 change over time in laboratory settings. It has been observed that Dolastatin 10 induces marked neutropenia within a week of dosing, and a mild anemia becomes evident 1 week after administering the drug to rats and dogs . These hematologic effects are transient and reverse by study termination .

Dosage Effects in Animal Models

In animal models, the effects of Dolastatin 10 vary with different dosages. The maximum tolerated dose was reached at 300 μg/m² in mice, 450 μg/m² in rats, and ≤400 μg/m² in dogs . Granulocytopenia, the dose-limiting toxicity, was documented in 33% of the patients treated at that dose level .

Metabolic Pathways

It has been found that the principal metabolite detected in in vitro studies of Dolastatin 10 was an N-demethyl derivative .

Transport and Distribution

It has been found that Dolastatin 10 is predominantly bound to α1-acid glycoprotein in plasma .

Subcellular Localization

Its interaction with tubulin, a key component of the cytoskeleton, suggests that it may be localized to areas of the cell where microtubules are abundant .

Métodos De Preparación

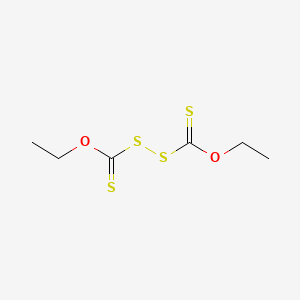

Rutas sintéticas y condiciones de reacción: La síntesis de la Dolastatina 10 implica múltiples pasos, incluida la formación de enlaces peptídicos entre sus residuos de aminoácidos únicos. La ruta sintética típicamente comienza con la protección de los grupos amino, seguido de reacciones de acoplamiento utilizando reactivos como las carbodiimidas. El paso final de desprotección produce this compound en su forma activa .

Métodos de producción industrial: La producción industrial de this compound es desafiante debido a su estructura compleja. Los avances en química sintética y biotecnología han permitido la producción a gran escala de this compound y sus derivados. Técnicas como la síntesis de péptidos en fase sólida y la tecnología del ADN recombinante se emplean para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

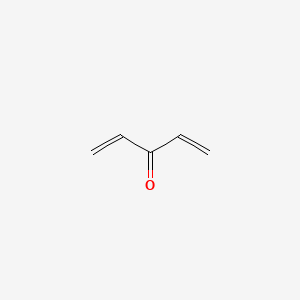

Tipos de reacciones: La Dolastatina 10 experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Varios agentes alquilantes y nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos de this compound .

Comparación Con Compuestos Similares

Dolastatin 15: Another marine-derived peptide with similar antitumor activity but less potency compared to Dolastatin 10.

Auristatins: Synthetic derivatives of Dolastatin 10 with varying potencies and applications in cancer therapy.

Vinblastine: A microtubule inhibitor with a different mechanism of action but similar therapeutic applications.

Paclitaxel: Another microtubule-stabilizing agent used in cancer treatment.

Uniqueness: Dolastatin 10 is unique due to its high potency at nanomolar concentrations and its ability to induce apoptosis in a wide range of tumor cells. Its derivatives, such as auristatins, have been successfully incorporated into ADCs, enhancing their therapeutic potential .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDNQWIFNXBECV-VFSYNPLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911674 | |

| Record name | Dolastatin 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110417-88-4 | |

| Record name | Dolastatin 10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110417-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dolastatin 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110417884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dolastatin 10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dolastatin 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOLASTATIN 10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI946JT51X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

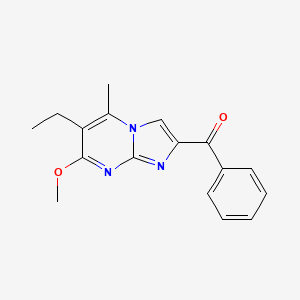

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dolastatin 10 exert its antitumor activity?

A: Dolastatin 10 exerts its antitumor activity primarily by binding to tubulin, a protein crucial for microtubule formation. [, , , , , , , ] Microtubules are essential for cell division, intracellular transport, and maintaining cell shape. [, , , , , , , ]

Q2: What is the specific mechanism by which dolastatin 10 disrupts microtubule dynamics?

A: Dolastatin 10 binds to the "Vinca domain" of tubulin, a region also targeted by vinca alkaloids. [, , , , , , , , , ] This binding inhibits tubulin polymerization, the process by which tubulin subunits assemble into microtubules. [, , , , , , , , , ]

Q3: Does dolastatin 10 binding to tubulin lead to any other cellular effects besides microtubule disruption?

A: Yes, in addition to inhibiting microtubule assembly, dolastatin 10 can induce the formation of tubulin aggregates. [, , ] These aggregates further disrupt microtubule function and can contribute to cell death. [, , ]

Q4: How does dolastatin 10 lead to cell death?

A: Dolastatin 10 primarily induces cell death through apoptosis, a programmed cell death pathway. [, , , ] This process can be triggered by prolonged mitotic arrest caused by microtubule disruption or by direct activation of apoptotic pathways. [, , , ]

Q5: Are there specific proteins involved in dolastatin 10-induced apoptosis?

A: Yes, dolastatin 10 has been shown to modulate the expression and phosphorylation of Bcl-2, an antiapoptotic protein. [, , ] This modulation can shift the balance towards proapoptotic signaling, contributing to cell death. [, , ]

Q6: What is the molecular formula and weight of dolastatin 10?

A: The molecular formula of dolastatin 10 is C50H73N7O10S, and its molecular weight is 952.2 g/mol. [, , ]

Q7: What spectroscopic techniques have been used to characterize dolastatin 10?

A: Dolastatin 10 has been extensively characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , , , , ] These techniques have helped elucidate its structure, stereochemistry, and interactions with tubulin. [, , , , , ]

Q8: Have there been any modifications to the structure of dolastatin 10, and how do these modifications affect its activity?

A: Yes, numerous structural modifications of dolastatin 10 have been synthesized to explore structure-activity relationships. [, , , , , , ] Some modifications, particularly those at the C- and N-terminals, have resulted in compounds with comparable or even greater potency than the parent compound. [, , , , , , ]

Q9: Can you provide an example of a successful dolastatin 10 analog and its key structural difference?

A: Auristatin PE (TZT-1027) is a notable example of a successful dolastatin 10 analog. [, , ] It differs from dolastatin 10 by the replacement of the dolaphenine unit with a phenethylamine moiety. [, , ] This modification led to improved pharmacological properties and served as the foundation for several antibody-drug conjugates. [, , ]

Q10: How does the pharmacokinetic profile of dolastatin 10 impact its clinical application?

A: The rapid clearance and extensive metabolism of dolastatin 10 necessitate alternative administration routes or formulation strategies to maintain therapeutic concentrations for extended periods. [, , ]

Q11: What is the range of dolastatin 10's in vitro activity against human cancer cell lines?

A: Dolastatin 10 displays potent in vitro activity against various human cancer cell lines, with IC50 values typically in the picomolar to nanomolar range. [, , , , , , , ]

Q12: Has dolastatin 10 demonstrated efficacy in in vivo models of cancer?

A: Yes, dolastatin 10 has shown efficacy in several in vivo models of cancer, including human tumor xenografts. [, , , , , , ]

Q13: What strategies have been explored to improve the delivery and targeting of dolastatin 10 and its analogs?

A: Antibody-drug conjugates (ADCs) represent a promising strategy to enhance the delivery and targeting of dolastatin 10 analogs. [, , , ] By conjugating potent auristatins to monoclonal antibodies that specifically recognize tumor cells, ADCs can deliver the cytotoxic payload directly to the tumor site, potentially improving efficacy and reducing off-target toxicity. [, , , ]

Q14: Are there any approved ADC drugs that utilize dolastatin 10 derivatives?

A: Yes, there are several FDA-approved ADC drugs that incorporate auristatins as payloads, including Adcetris (brentuximab vedotin) and Polivy (polatuzumab vedotin). [] These ADCs target specific antigens expressed on tumor cells, demonstrating the clinical translation of dolastatin 10 research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

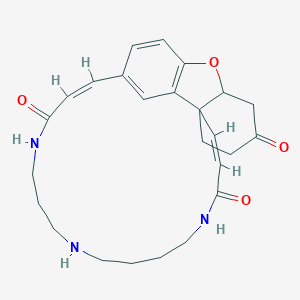

![N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide](/img/structure/B1670801.png)

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)